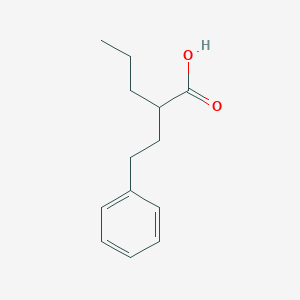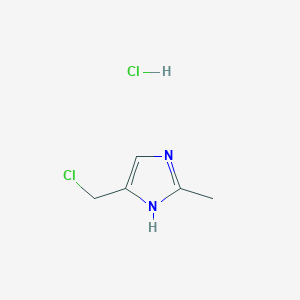
2-(2-Phenylethyl)pentanoic acid
カタログ番号:
B2609247
CAS番号:
70777-56-9
分子量:
206.285
InChIキー:
QHQWYLVUSIWEDA-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylethyl)pentanoic acid is an organic compound with the molecular weight of 206.28 . It is an oil at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C13H18O2/c1-2-6-12 (13 (14)15)10-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3, (H,14,15) . Physical And Chemical Properties Analysis
This compound is an oil at room temperature .科学的研究の応用
Green Chemistry Applications
- Sustainable Chemical Production: Research by Al‐Naji et al. (2020) focused on the conversion of γ-valerolactone (GVL) into pentanoic acid (PA) using bifunctional catalysis, highlighting a sustainable approach to producing industrially relevant chemicals from biomass-derived feedstock (Al‐Naji et al., 2020).
Materials Science
- Organogelators for Selective Gelation: Peng et al. (2008) developed new diacid amides of dicholesteryl L-phenylalaninate that act as versatile organogelators. These compounds can selectively gel organic solvents from mixtures with water, indicating their potential in separation processes (Peng et al., 2008).
Biochemistry and Molecular Biology
- Plant Immunity Priming: A study by Song et al. (2015) demonstrated that 3-pentanol, a volatile compound closely related to 2-(2-Phenylethyl)pentanoic acid, can prime plant immunity against bacterial pathogens through salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis (Song et al., 2015).
Pharmacology
- Antioxidant Properties: Lipoic acid (1,2-dithiolane-pentanoic acid) research by Navari-Izzo et al. (2002) elucidated its unique antioxidant capabilities in detoxifying activated oxygen species, emphasizing its role in cellular protection against oxidative stress (Navari-Izzo et al., 2002).
- Modulation of T-Type Calcium Channels: Lee et al. (2009) found that α-lipoic acid modulates T-type calcium channels in pain pathways, suggesting a mechanistic basis for its analgesic effects in treating pain disorders (Lee et al., 2009).
Safety and Hazards
特性
IUPAC Name |
2-(2-phenylethyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-6-12(13(14)15)10-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQWYLVUSIWEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70777-56-9 |
Source


|
| Record name | 2-(2-phenylethyl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thi...
Cat. No.: B2609164
CAS No.: 888442-12-4
Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiop...
Cat. No.: B2609168
CAS No.: 736960-88-6
2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy]p...
Cat. No.: B2609171
CAS No.: 2379993-73-2
N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide
Cat. No.: B2609172
CAS No.: 392249-57-9

![Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate](/img/structure/B2609168.png)
![2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2609171.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2609172.png)
![methyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B2609173.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609175.png)

![methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate](/img/structure/B2609178.png)


![6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B2609182.png)


